molecular formula C21H27N3O B2515595 (E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1334377-18-2

(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2515595
CAS RN: 1334377-18-2
M. Wt: 337.467
InChI Key: WCBVIWVTNZIAMX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H27N3O and its molecular weight is 337.467. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The study by Khojasteh et al. (2011) discusses the selectivity and potency of chemical inhibitors of cytochrome P450 (CYP) isoforms, highlighting the importance of specific inhibitors in understanding drug metabolism and potential drug-drug interactions. This research is crucial for predicting metabolism-related interactions of new drugs, including compounds similar to "(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one" (Khojasteh et al., 2011).

DNA Minor Groove Binders

Issar and Kakkar (2013) review the synthetic dye Hoechst 33258 and its analogues, which bind to the minor groove of DNA, highlighting the potential of minor groove binders in rational drug design. This review suggests the relevance of studying compounds like "(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one" in the context of developing new therapeutic agents that interact with DNA (Issar & Kakkar, 2013).

Pharmacokinetics and Pharmacodynamics

Sharma et al. (2021) provide a comprehensive review on Bilastine, an antihistamine, detailing its chemistry, pharmacokinetics, pharmacodynamics, and analytical methods for estimation. Understanding these aspects of drug development and analysis can be applied to research on compounds like "(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one" to determine their pharmacological profile and therapeutic potential (Sharma et al., 2021).

Development of Analytical Methods

Rode and Tajne (2021) discuss the development of a specific and sensitive high-performance thin-layer chromatography (HPTLC) assay method for the determination of linagliptin in tablet dosage form. The development of such analytical methods is critical for quality control and dosage optimization of pharmaceutical compounds, including those structurally related to "(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one" (Rode & Tajne, 2021).

properties

IUPAC Name

(E)-3-phenyl-1-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-17(2)21-22-12-15-24(21)16-19-10-13-23(14-11-19)20(25)9-8-18-6-4-3-5-7-18/h3-9,12,15,17,19H,10-11,13-14,16H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBVIWVTNZIAMX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

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